molecular formula C30H50N2O2 B12809244 N-Arachidoyl-5-hydroxytryptamine CAS No. 21249-34-3

N-Arachidoyl-5-hydroxytryptamine

Cat. No.: B12809244
CAS No.: 21249-34-3
M. Wt: 470.7 g/mol
InChI Key: UDTZTAZZFLXENU-UHFFFAOYSA-N
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Description

Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)-, the reaction conditions may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted indole compounds. These products can have diverse biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with serotonin receptors, modulating neurotransmitter activity and exerting effects on mood and behavior . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress and damage.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- include:

Uniqueness

Eicosanamide, N-((2-(5-hydroxy-1H-indol-3-yl)ethyl)- is unique due to its specific structure, which combines the indole ring with the eicosanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

21249-34-3

Molecular Formula

C30H50N2O2

Molecular Weight

470.7 g/mol

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosanamide

InChI

InChI=1S/C30H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h20-21,24-25,32-33H,2-19,22-23H2,1H3,(H,31,34)

InChI Key

UDTZTAZZFLXENU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O

Origin of Product

United States

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